molecular formula C14H17NO B13760443 2-Ethyl-7,8,9,10-tetrahydro-6H-furo[2,3-g][3]benzazepine

2-Ethyl-7,8,9,10-tetrahydro-6H-furo[2,3-g][3]benzazepine

Katalognummer: B13760443
Molekulargewicht: 215.29 g/mol
InChI-Schlüssel: ZGFXJAFOMFCQHU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Ethyl-7,8,9,10-tetrahydro-6H-furo2,3-gbenzazepine is a complex organic compound with a unique fused ring structure

Vorbereitungsmethoden

The synthesis of 2-Ethyl-7,8,9,10-tetrahydro-6H-furo2,3-gbenzazepine typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and specific reaction conditions to facilitate the process .

Analyse Chemischer Reaktionen

2-Ethyl-7,8,9,10-tetrahydro-6H-furo2,3-gbenzazepine undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions.

Wissenschaftliche Forschungsanwendungen

2-Ethyl-7,8,9,10-tetrahydro-6H-furo2,3-gbenzazepine has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It may be studied for its potential biological activity, including interactions with enzymes or receptors.

    Medicine: Researchers are exploring its potential as a pharmaceutical agent, particularly for its effects on the central nervous system.

    Industry: It may be used in the development of new materials with specific properties.

Wirkmechanismus

The mechanism of action of 2-Ethyl-7,8,9,10-tetrahydro-6H-furo2,3-gbenzazepine involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Vergleich Mit ähnlichen Verbindungen

2-Ethyl-7,8,9,10-tetrahydro-6H-furo2,3-gbenzazepine can be compared with other similar compounds, such as:

Eigenschaften

Molekularformel

C14H17NO

Molekulargewicht

215.29 g/mol

IUPAC-Name

2-ethyl-7,8,9,10-tetrahydro-6H-furo[3,2-i][3]benzazepine

InChI

InChI=1S/C14H17NO/c1-2-12-9-11-4-3-10-5-7-15-8-6-13(10)14(11)16-12/h3-4,9,15H,2,5-8H2,1H3

InChI-Schlüssel

ZGFXJAFOMFCQHU-UHFFFAOYSA-N

Kanonische SMILES

CCC1=CC2=C(O1)C3=C(CCNCC3)C=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.